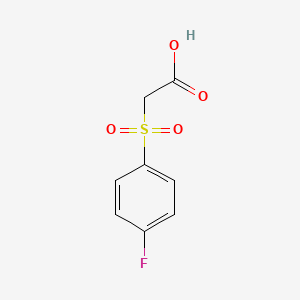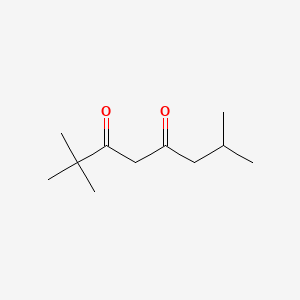
2,2,7-trimetil octano-3,5-diona
Descripción general
Descripción
“3,5-Octanedione, 2,2,7-trimethyl-” is a chemical compound with the molecular formula C11H20O2 . It is also known as Dibenzoylmethane . It is a diketone that is often used as a fragrance ingredient in various skincare and cosmetic products . It is also used as a sunscreen agent as it has the ability to absorb UV radiation .
Synthesis Analysis
The compound was first synthesized in the early 1960s by J. R. Johnson and K. L. Dunlap. It is a yellowish-brown liquid with a strong odor.Molecular Structure Analysis
The molecular structure of “3,5-Octanedione, 2,2,7-trimethyl-” is characterized by its molecular formula C11H20O2 . The average mass is 184.275 Da and the monoisotopic mass is 184.146332 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Octanedione, 2,2,7-trimethyl-” include a boiling point of 44°C at 0.2mm, a density of 0.9g/ml, and a refractive index of 1.4580 . The compound has a predicted pKa of 10.24±0.10 .Aplicaciones Científicas De Investigación
Electrocatálisis en disolventes eutécticos profundos
2,2,7-trimetil octano-3,5-diona: tiene aplicaciones potenciales en electrocatálisis dentro de disolventes eutécticos profundos (DES). Los DES se están explorando por su naturaleza ecológica y rentable, y compuestos como This compound se pueden utilizar en la síntesis de electrocatalizadores o como aditivos para mejorar las propiedades electrocatalíticas de los DES .
Síntesis orgánica
Como compuesto orgánico con un grupo dicetona, This compound puede servir como un bloque de construcción en la síntesis orgánica. Se puede usar para sintetizar varias moléculas orgánicas, incluidos fármacos y agroquímicos, a través de reacciones como condensaciones, ciclizaciones y como precursor para la síntesis de productos naturales complejos .
Ciencia de materiales
En ciencia de materiales, This compound podría usarse para modificar las propiedades superficiales de los materiales. Su estructura química le permite interactuar con diferentes sustratos, lo que potencialmente lleva al desarrollo de nuevos materiales con mejor estabilidad térmica o propiedades electrónicas específicas .
Química analítica
Este compuesto puede utilizarse como un material estándar o de referencia en química analítica. Debido a su estructura y propiedades bien definidas, puede ayudar en la calibración de instrumentos y la validación de métodos analíticos, particularmente en cromatografía de gases y espectrometría de masas .
Ciencias ambientales
This compound: puede encontrar aplicaciones en las ciencias ambientales como trazador o compuesto marcador. Su firma única puede ayudar a rastrear los procesos ambientales o en el estudio de las vías de degradación de compuestos orgánicos .
Química verde
El potencial del compuesto en química verde radica en su uso como solvente o reactivo en procesos que apuntan a minimizar el uso y la generación de sustancias peligrosas. Podría estar involucrado en el desarrollo de procesos químicos sostenibles que sean más seguros para el medio ambiente .
Industria alimentaria y de sabores
Debido a su estructura cetónica, This compound podría explorarse por sus propiedades aromatizantes. Podría usarse para impartir sabores o fragancias específicos en productos alimenticios o en la creación de agentes aromatizantes artificiales .
Investigación biomédica
En investigación biomédica, This compound podría usarse como reactivo en la síntesis de moléculas bioactivas. Su reactividad con varias biomoléculas se puede aprovechar para estudiar vías biológicas o en el desarrollo de agentes de diagnóstico .
Safety and Hazards
The safety data sheet for “3,5-Octanedione, 2,2,7-trimethyl-” advises against food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mecanismo De Acción
Target of Action
The primary targets of 2,2,7-trimethyloctane-3,5-dione are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 2,2,7-trimethyloctane-3,5-dione’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
Análisis Bioquímico
Biochemical Properties
3,5-Octanedione, 2,2,7-trimethyl- plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, where it can form adducts with nucleophiles such as amino acids and peptides. This interaction can lead to the modification of enzyme activity, either by inhibiting or activating specific enzymes. For instance, 3,5-Octanedione, 2,2,7-trimethyl- has been shown to interact with enzymes involved in oxidative stress responses, potentially altering their activity and impacting cellular redox balance .
Cellular Effects
The effects of 3,5-Octanedione, 2,2,7-trimethyl- on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Octanedione, 2,2,7-trimethyl- has been observed to affect the expression of genes related to apoptosis and cell proliferation, thereby influencing cell survival and growth . Additionally, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance and function.
Molecular Mechanism
At the molecular level, 3,5-Octanedione, 2,2,7-trimethyl- exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can lead to conformational changes in the target molecules, affecting their function. For instance, 3,5-Octanedione, 2,2,7-trimethyl- can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Octanedione, 2,2,7-trimethyl- can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of 3,5-Octanedione, 2,2,7-trimethyl- may exhibit different biological activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cell viability and function, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of 3,5-Octanedione, 2,2,7-trimethyl- vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing antioxidant defenses or promoting cell survival . At higher doses, 3,5-Octanedione, 2,2,7-trimethyl- can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain concentration levels, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3,5-Octanedione, 2,2,7-trimethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes . Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of 3,5-Octanedione, 2,2,7-trimethyl-, influencing its bioavailability and activity within the body. Additionally, the compound’s effects on metabolic flux can result in changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Octanedione, 2,2,7-trimethyl- is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins such as albumin and lipoproteins can bind to 3,5-Octanedione, 2,2,7-trimethyl-, facilitating its distribution throughout the body. The compound’s localization and accumulation patterns can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Octanedione, 2,2,7-trimethyl- is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, 3,5-Octanedione, 2,2,7-trimethyl- may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular responses.
Propiedades
IUPAC Name |
2,2,7-trimethyloctane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-9(12)7-10(13)11(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPOWLGOOTMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071992 | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69725-37-7 | |
| Record name | 2,2,7-Trimethyl-3,5-octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69725-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069725377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7-trimethyloctane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2,7-Trimethyl-3,5-octanedione suitable for forming metal chelates?
A1: Like other β-diketones, H(tod) can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. Specifically, it coordinates to metal ions through the two oxygen atoms of the diketone moiety. This ability to form stable complexes with various metal ions makes H(tod) and its derivatives interesting for applications like separation science [] and potentially in catalysis [].
Q2: Has the complexation of 2,2,7-Trimethyl-3,5-octanedione with specific metals been studied?
A2: Yes, research has focused on understanding the formation and properties of metal chelates with H(tod). For example, studies have investigated the interaction of H(tod) with Palladium (Pd) to form Pd-β-diketonates. These complexes have been explored for their separation behavior using techniques like packed column supercritical fluid chromatography (SFC) []. Additionally, the formation and properties of metal chelates with H(tod) have been studied with a variety of metals [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



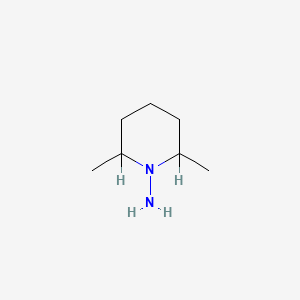
![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)
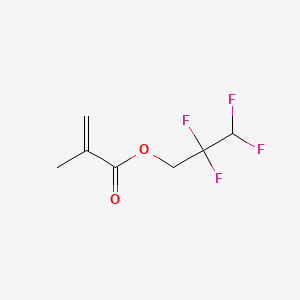
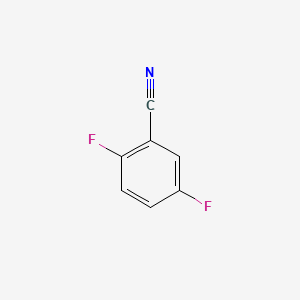


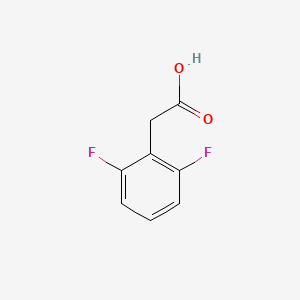

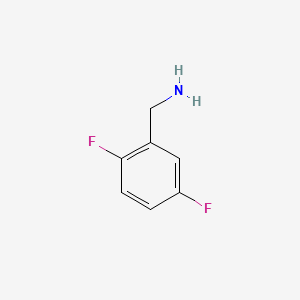
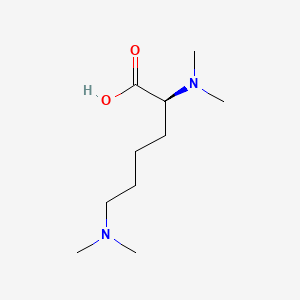
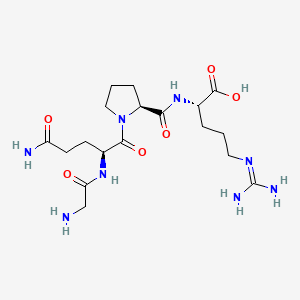
![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)
